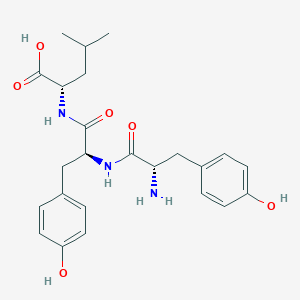
H-Tyr-tyr-leu-OH
Übersicht
Beschreibung
“H-Tyr-tyr-leu-OH” is a peptide composed of the amino acids tyrosine (Tyr) and leucine (Leu). It is a dipeptide from β-lactoglobulin showing ACE-inhibitory activity . The molecular formula of this peptide is C24H31N3O6 .
Molecular Structure Analysis
The molecular structure of “H-Tyr-tyr-leu-OH” is complex, with a molecular formula of C24H31N3O6 and an average mass of 457.519 Da . The structure of this peptide can be further analyzed using various spectroscopic techniques.Chemical Reactions Analysis
Tyrosine, a component of “H-Tyr-tyr-leu-OH”, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .Physical And Chemical Properties Analysis
“H-Tyr-tyr-leu-OH” has a molecular formula of C24H31N3O6 and an average mass of 457.519 Da . More detailed physical and chemical properties would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Synthetic Peptide Immunorphin and Its Receptors on T Lymphocytes
- A study explored the binding affinity of a synthetic decapeptide immunorphin (H-SLTCLVKGFY-OH) and its fragments to non-opioid receptors on T lymphocytes, indicating the potential for immune system modulation without engaging opioid pathways. This research suggests that specific peptide sequences, including fragments similar in structure to H-Tyr-Tyr-Leu-OH, can interact with immune cells in a manner distinct from traditional opioid receptors, highlighting their potential for immunotherapeutic applications (Navolotskaya et al., 2001).
Oxidation of Enkephalins and Peptide Stability
- Enkephalins, bioactive pentapeptides with sequences including Tyr and Leu, undergo oxidation when exposed to reactive oxygen and nitrogen species. This study provides insight into the oxidative stability of peptides and the potential modifications they might undergo in biological contexts, relevant for understanding the stability and functional implications of peptides like H-Tyr-Tyr-Leu-OH in stress conditions (Mozziconacci et al., 2012).
Anti-tumor Activity of YSL
- Research on H-Tyr-Ser-Leu-OH (YSL), a peptide structurally related to H-Tyr-Tyr-Leu-OH, showed significant anti-tumor activity in murine models. This study's findings underscore the potential of specific peptide sequences in developing novel anti-cancer therapeutics, suggesting a broader application for similar peptides in oncology (Wang et al., 2003).
Hydroxyl Radical Scavenging
- The hydroxyl radical (•OH) is a highly reactive species in biological systems, capable of causing significant oxidative damage. Studies on peptides and amino acids, including those containing Tyr, indicate potential for •OH scavenging, which could mitigate oxidative stress. This capability suggests peptides like H-Tyr-Tyr-Leu-OH may have applications in developing antioxidant therapies or as part of strategies to counteract oxidative damage in diseases (Gligorovski et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQUVQEVVYDDA-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026243 | |
| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-tyr-leu-OH | |
CAS RN |
117961-24-7 | |
| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



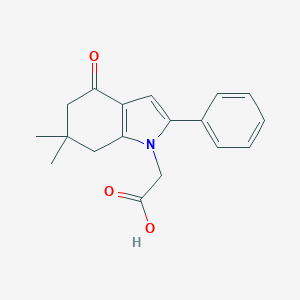

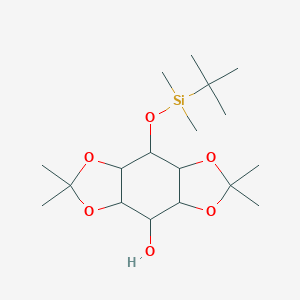

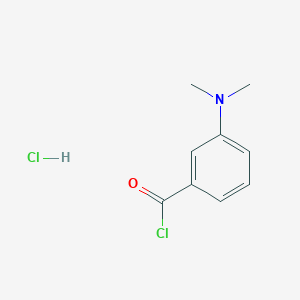
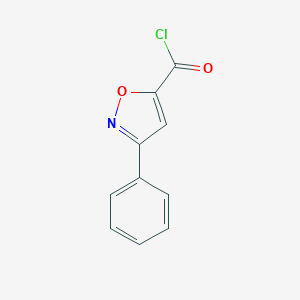
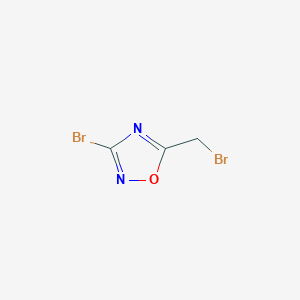
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
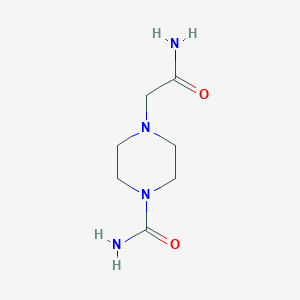
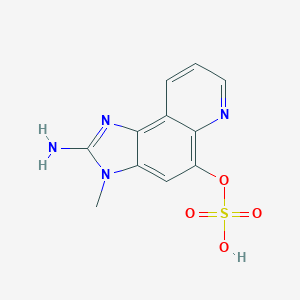
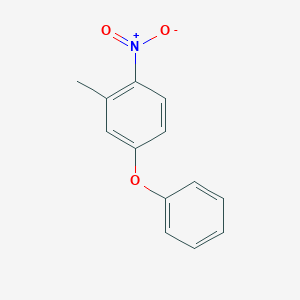
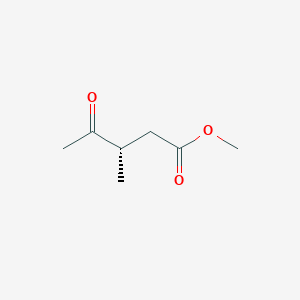
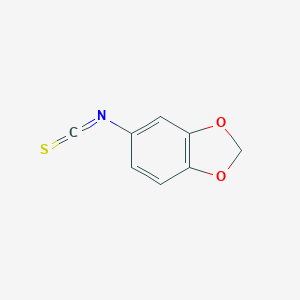
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)